[(2-{[2-(2-Methoxyphenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid
CAS No.: 1142204-73-6
Cat. No.: VC8050259
Molecular Formula: C19H22N2O4
Molecular Weight: 342.4 g/mol
* For research use only. Not for human or veterinary use.
![[(2-{[2-(2-Methoxyphenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid - 1142204-73-6](/images/structure/VC8050259.png)
Specification
CAS No. | 1142204-73-6 |
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Molecular Formula | C19H22N2O4 |
Molecular Weight | 342.4 g/mol |
IUPAC Name | 2-(N-[2-[2-(2-methoxyphenyl)ethylamino]-2-oxoethyl]anilino)acetic acid |
Standard InChI | InChI=1S/C19H22N2O4/c1-25-17-10-6-5-7-15(17)11-12-20-18(22)13-21(14-19(23)24)16-8-3-2-4-9-16/h2-10H,11-14H2,1H3,(H,20,22)(H,23,24) |
Standard InChI Key | ZYUCQCQYYOIREL-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1CCNC(=O)CN(CC(=O)O)C2=CC=CC=C2 |
Canonical SMILES | COC1=CC=CC=C1CCNC(=O)CN(CC(=O)O)C2=CC=CC=C2 |
Introduction
Chemical Characterization
Structural and Molecular Properties
The compound’s systematic name, [(2-{[2-(2-Methoxyphenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid, reflects its intricate architecture. Its molecular formula is C₁₉H₂₂N₂O₄, with a molecular weight of 342.39 g/mol . The structure features:
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A 2-methoxyphenyl group linked via an ethylamino moiety.
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A phenyl group connected through a secondary amine.
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An acetic acid backbone functionalized with carbonyl and amide groups.
The SMILES notation (COC1=CC=CC=C1CCNC(=O)CN(C2=CC=CC=C2)CC(=O)O) and InChIKey (WQQNMSZKVFZAEH-UHFFFAOYSA-N) provide precise descriptors for computational modeling .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₉H₂₂N₂O₄ | |
Molecular Weight | 342.39 g/mol | |
CAS Registry Number | 1142204-73-6 | |
MDL Number | MFCD12027618 | |
Hydrogen Bond Donors | 2 | |
Hydrogen Bond Acceptors | 5 |
Synthesis and Manufacturing
Supplier | Purity | Price (500 mg) | CAS Number |
---|---|---|---|
Matrix Scientific | >95% | $126 | 1142204-73-6 |
AK Scientific | >97% | $220 | 1142204-73-6 |
Crysdot | 97% | $446 | 1142204-73-6 |
Comparative Analysis with Structural Analogs
Positional Isomerism
Replacing the 2-methoxyphenyl group with a 4-methoxyphenyl moiety (CAS 1142204-59-8) alters physicochemical properties, including logP (2.7 vs. 2.9) and hydrogen bonding capacity . Such changes could influence bioavailability and target selectivity.
Functional Group Modifications
Substituting the phenyl group with thienyl or fluorophenyl groups (CAS 1142204-54-3, 1142215-53-9) enhances electronegativity, potentially improving binding affinity in medicinal chemistry contexts .
Future Directions
Unresolved Questions
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Mechanistic Studies: Elucidating its interaction with biological targets.
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Optimization: Exploring derivatives for enhanced efficacy or reduced toxicity.
Collaborative Opportunities
Partnerships between academic institutions and suppliers could accelerate translational research, leveraging the compound’s commercial availability .
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